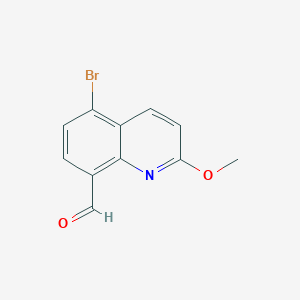

5-Bromo-2-methoxyquinoline-8-carbaldehyde

描述

5-Bromo-2-methoxyquinoline-8-carbaldehyde is a polysubstituted aromatic heterocycle built upon a quinoline (B57606) framework. Its significance in chemical research is primarily derived from its potential as a sophisticated building block. The strategic placement of a reactive aldehyde group, a methoxy (B1213986) group that can modulate electronic properties, and a bromine atom that offers a handle for cross-coupling reactions makes it a valuable precursor for constructing diverse molecular scaffolds.

| Property | Value |

| CAS Number | 885687-82-1 sigmaaldrich.comcalpaclab.comsinfoochem.com |

| Molecular Formula | C11H8BrNO2 calpaclab.comsinfoochem.com |

| Molecular Weight | 266.09 g/mol sigmaaldrich.comcalpaclab.com |

| Purity | ≥95% calpaclab.com |

| Classification | Protein Degrader Building Block calpaclab.com |

The quinoline scaffold is a nitrogen-containing heterocyclic aromatic compound, structurally composed of a benzene ring fused to a pyridine ring. This bicyclic system is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry, forming the central framework for a vast number of natural products and synthetic pharmaceuticals.

The inherent chemical properties of the quinoline ring, including its ability to participate in various chemical reactions and interact with biological targets, underpin its importance. Quinoline and its derivatives are known to exhibit a wide spectrum of biological activities. The nitrogen atom in the ring can act as a hydrogen bond acceptor, a crucial interaction for binding to enzymes and receptors. The planar aromatic surface allows for stacking interactions, particularly with nucleic acids, which is why many quinoline-based compounds function as DNA intercalating agents.

The introduction of halogen and alkoxy substituents onto the quinoline core significantly expands its synthetic utility and can profoundly influence the biological profile of the resulting molecules.

Halogenated Quinolines: The presence of a halogen, such as the bromine atom in this compound, serves two primary roles. Firstly, it acts as a versatile synthetic handle. The carbon-bromine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the facile introduction of aryl, vinyl, or alkyl groups. This enables the construction of complex, poly-substituted quinoline systems. Secondly, the bromine atom itself can influence a molecule's physicochemical properties, such as lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system.

Alkoxy-Substituted Quinolines: Alkoxy groups, like the methoxy group at the 2-position of the target compound, are powerful modulators of a molecule's electronic and steric properties. The methoxy group is an electron-donating group, which can alter the reactivity of the quinoline ring system. In the context of drug design, the methoxy group can enhance binding affinity to a biological target and improve key physicochemical and pharmacokinetic properties.

The rationale for dedicated research into this compound is multifaceted and stems from its identity as a highly functionalized and strategically designed chemical intermediate. The convergence of three distinct functional groups on a privileged quinoline scaffold makes it a high-value starting material for targeted synthesis.

The quinoline-8-carbaldehyde moiety itself is a versatile precursor. Research has shown that compounds with this core structure can be transformed via palladium-catalyzed reactions into a range of derivatives. For instance, the aldehyde C-H bond can be directly arylated to synthesize aryl quinolinyl ketones, a class of compounds that includes potent inhibitors of tubulin polymerization, a key target in cancer therapy acs.org. Furthermore, the aldehyde at the 8-position can be converted into amides to produce known DNA intercalating agents, highlighting its utility in developing another class of anticancer agents acs.org. The aldehyde group offers a reactive site for numerous other chemical transformations, enabling the synthesis of a diverse library of complex quinoline derivatives nbinno.com.

The addition of the 5-bromo and 2-methoxy groups provides further layers of strategic advantage. The bromine at the 5-position allows for subsequent, selective modification through cross-coupling chemistry, enabling the exploration of structure-activity relationships at this site. The methoxy group at the 2-position can fine-tune the electronic properties of the entire molecule, potentially enhancing its biological activity or optimizing its drug-like properties researchgate.net.

Therefore, comprehensive research on this compound is justified by its significant potential as a specialized building block. It enables the efficient and modular synthesis of novel, complex quinoline derivatives with tailored properties for applications in medicinal chemistry, particularly in the discovery of new therapeutic agents.

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-methoxyquinoline-8-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-10-5-3-8-9(12)4-2-7(6-14)11(8)13-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLZFFUNRZEBSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CC(=C2C=C1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743668 | |

| Record name | 5-Bromo-2-methoxyquinoline-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885687-82-1 | |

| Record name | 5-Bromo-2-methoxyquinoline-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it is possible to deduce the connectivity and spatial arrangement of atoms.

The ¹H NMR spectrum of 5-Bromo-2-methoxyquinoline-8-carbaldehyde is expected to show distinct signals corresponding to the protons in different chemical environments. The aromatic region of the spectrum would feature signals for the protons on the quinoline (B57606) ring system, while the aliphatic region would contain the signal for the methoxy (B1213986) group protons.

The aldehyde proton is anticipated to appear as a singlet at a significantly downfield chemical shift, typically in the range of 10.0-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the quinoline ring will exhibit complex splitting patterns due to spin-spin coupling. The proton at position 3 is expected to be a doublet, coupled to the proton at position 4. Similarly, the protons at positions 6 and 7 will likely appear as doublets, coupled to each other. The methoxy group protons would present as a sharp singlet further upfield, generally around 4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.0-7.2 | d | 8.5-9.0 |

| H-4 | 8.0-8.2 | d | 8.5-9.0 |

| H-6 | 7.8-8.0 | d | 7.5-8.0 |

| H-7 | 7.6-7.8 | d | 7.5-8.0 |

| 8-CHO | 10.0-10.5 | s | - |

Note: These are predicted values based on the analysis of similar structures and may vary from experimental data.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing around 190 ppm. The carbon atoms of the quinoline ring will resonate in the aromatic region (110-160 ppm). The carbon atom attached to the bromine (C-5) would be influenced by the halogen's electronegativity and electron-donating resonance effect. The carbon of the methoxy group will be found in the aliphatic region, generally between 55 and 60 ppm. Quaternary carbons, those not bonded to any protons, can be identified by their typically lower intensity in a standard proton-decoupled ¹³C NMR spectrum or through specialized experiments like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 160-165 |

| C-3 | 110-115 |

| C-4 | 135-140 |

| C-4a | 125-130 |

| C-5 | 115-120 |

| C-6 | 130-135 |

| C-7 | 125-130 |

| C-8 | 130-135 |

| C-8a | 145-150 |

| 8-CHO | ~190 |

Note: These are predicted values based on the analysis of similar structures and may vary from experimental data.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons on the quinoline ring, such as the H-3/H-4 and H-6/H-7 pairs.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the placement of the substituents. For example, correlations between the aldehyde proton and carbons C-7 and C-8a, and between the methoxy protons and C-2 would solidify the structural assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This could be used to confirm the relative orientation of the substituents on the quinoline ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques like IR and Raman provide complementary information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the aldehyde group. This band typically appears in the region of 1690-1715 cm⁻¹. The aromatic nature of the quinoline ring will give rise to several characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹.

The presence of the bromine atom is expected to give a characteristic C-Br stretching vibration in the far-infrared region, typically between 500 and 600 cm⁻¹. The C-O-C stretching vibrations of the methoxy group are expected to produce strong bands in the IR spectrum. Specifically, the asymmetric C-O-C stretch is anticipated around 1250 cm⁻¹, and the symmetric stretch is expected near 1050 cm⁻¹. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring system, which are often weak in the IR spectrum.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000-3100 |

| Aldehyde C=O | Stretch | 1690-1715 |

| Aromatic C=C | Stretch | 1450-1600 |

| C-O-C (asymmetric) | Stretch | ~1250 |

| C-O-C (symmetric) | Stretch | ~1050 |

Note: These are predicted values based on the analysis of similar structures and may vary from experimental data.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the precise mass of a molecule, which allows for the determination of its elemental composition with a high degree of confidence. For this compound, with a molecular formula of C₁₁H₈BrNO₂, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

The presence of bromine is a key isotopic signature, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by approximately 2 Da.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Molecular Ion | Theoretical Exact Mass (m/z) |

|---|---|

| [M]⁺ (with ⁷⁹Br) | 264.9760 |

| [M+2]⁺ (with ⁸¹Br) | 266.9740 |

Note: Data is calculated based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

The molecular ion ([C₁₁H₈BrNO₂]⁺) would likely undergo initial fragmentation through several key pathways:

Loss of a formyl radical (•CHO): This is a common fragmentation for aromatic aldehydes, leading to the formation of a stable quinoline cation.

Loss of a methyl radical (•CH₃): Cleavage of the methoxy group can occur, followed by further rearrangements.

Loss of carbon monoxide (CO): Following the initial loss of the formyl radical, the resulting ion can expel a molecule of CO.

Cleavage of the quinoline ring: At higher collision energies, the stable quinoline ring system can undergo fragmentation.

Table 2: Plausible Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (for ⁷⁹Br) |

|---|---|---|---|

| 265 | [M - CHO]⁺ | •CHO | 236 |

| 265 | [M - CH₃]⁺ | •CH₃ | 250 |

| 236 | [M - CHO - CO]⁺ | CO | 208 |

| 265 | [M - Br]⁺ | •Br | 186 |

Note: This table represents a theoretical fragmentation pattern based on chemical principles.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* transitions within the quinoline ring system and the carbonyl group.

The quinoline core, being an aromatic heterocycle, will exhibit strong π → π* transitions. The presence of the methoxy (-OCH₃), bromo (-Br), and carbaldehyde (-CHO) substituents will influence the position and intensity of these absorption bands. The methoxy group, an electron-donating group, and the carbaldehyde group, an electron-withdrawing group, will likely cause a red shift (bathochromic shift) in the absorption maxima compared to unsubstituted quinoline. The lone pair of electrons on the nitrogen atom and the oxygen of the carbonyl group can also give rise to weaker n → π* transitions.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

|---|---|---|

| π → π* | 250 - 350 | Quinoline ring system |

| n → π* | > 350 | Carbonyl group, Quinoline nitrogen |

Note: The exact absorption maxima and molar absorptivity values would need to be determined experimentally.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis (if applicable)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions.

As of the current literature survey, there are no publicly available reports of a single-crystal X-ray diffraction study having been performed on this compound. Therefore, definitive experimental data on its solid-state structure, such as crystal system, space group, and unit cell dimensions, is not available at this time. Such a study would be invaluable for confirming the molecular geometry and understanding the packing of the molecules in the crystalline lattice.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer deep insights into the geometry, stability, and electronic characteristics of 5-Bromo-2-methoxyquinoline-8-carbaldehyde.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For a molecule like this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to determine its most stable three-dimensional conformation, a process known as geometry optimization. arabjchem.org This calculation minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

The energetic profile of the molecule can also be explored. For instance, the stability of different conformers (spatial arrangements of atoms) can be compared by calculating their relative energies. A potential energy surface scan can be performed by systematically changing a specific dihedral angle to identify the most stable orientation of the methoxy (B1213986) and carbaldehyde groups relative to the quinoline (B57606) ring.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C8-C(aldehyde) | 1.48 Å |

| Bond Length | C(aldehyde)=O | 1.22 Å |

| Bond Length | C5-Br | 1.90 Å |

| Bond Length | C2-O(methoxy) | 1.36 Å |

| Bond Angle | C7-C8-C(aldehyde) | 121.5° |

| Bond Angle | C3-C2-O(methoxy) | 118.0° |

| Dihedral Angle | C7-C8-C(aldehyde)-O | ~180° (planar) |

Note: The data in this table is hypothetical and serves as a representative example of what would be obtained from DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. scirp.org

From the HOMO and LUMO energies, several reactivity indices can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Electrophilicity Index (ω): χ² / (2η)

These indices help in predicting how this compound would behave in chemical reactions.

Table 2: Illustrative Frontier Orbital Energies and Reactivity Indices for this compound (Hypothetical Data)

| Parameter | Value (eV) |

| EHOMO | -6.50 |

| ELUMO | -2.10 |

| Egap | 4.40 |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 2.10 |

| Electronegativity (χ) | 4.30 |

| Chemical Hardness (η) | 2.20 |

Note: The data in this table is hypothetical and based on typical values for similar aromatic compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction sites. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and methoxy groups, as well as the nitrogen atom of the quinoline ring. Regions of positive potential would be expected around the hydrogen atoms. This analysis is crucial for understanding how the molecule might interact with biological targets like proteins. arabjchem.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can provide insights into its conformational flexibility in different environments, such as in a solvent like water or within the binding site of a protein. arabjchem.orgmdpi.com

By simulating the molecule's movements, researchers can explore its accessible conformations and the energetic barriers between them. This is particularly useful for understanding how the molecule might adapt its shape to fit into a receptor's active site. Solvation effects, which can significantly influence a molecule's conformation and reactivity, can also be modeled by performing simulations in an explicit solvent environment. arabjchem.org The stability of the molecule in an aqueous solution can be assessed by analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) studies are essential in drug discovery for establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov In the context of this compound, QSAR models can be developed to predict its potential biological activity based on its structural features. This is a key component of ligand-based drug design.

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net For a class of compounds including this compound, a wide range of descriptors can be calculated, including:

Topological descriptors: These describe the atomic connectivity in the molecule (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical descriptors: These relate to the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: These are derived from quantum chemical calculations and describe the electronic properties (e.g., dipole moment, HOMO-LUMO energies, partial charges).

Physicochemical descriptors: These relate to properties like lipophilicity (logP) and molar refractivity.

Once calculated, a subset of these descriptors that best correlate with the biological activity of a training set of molecules is selected using statistical methods like multiple linear regression or partial least squares. nih.gov The resulting QSAR model can then be used to predict the activity of new, untested compounds like this compound.

Table 3: Common Molecular Descriptors for QSAR Studies of Quinoline Derivatives

| Descriptor Class | Examples |

| Topological | Molecular Connectivity Indices, Balaban J index |

| Geometrical | Molecular Surface Area, Molecular Volume, Shadow Indices |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges |

| Physicochemical | LogP (lipophilicity), Molar Refractivity, Polarizability |

Note: This table lists common descriptor classes and examples relevant to QSAR studies of quinoline compounds.

Development and Validation of Predictive QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govuniroma1.it For quinoline derivatives, including this compound, QSAR models are instrumental in predicting therapeutic potential and guiding the synthesis of more potent analogues. mdpi.comnih.gov

The development of a robust QSAR model involves several critical steps:

Data Set Curation: A dataset of quinoline derivatives with experimentally determined biological activities (e.g., anticancer, antimalarial) is compiled. mdpi.commdpi.com This set is then divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. mdpi.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include 2D descriptors (e.g., topological indices) and 3D descriptors (e.g., steric and electrostatic fields). nih.govnih.gov

Model Generation: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to create a mathematical equation linking the descriptors to the biological activity. nih.govmdpi.com

Validation: This is the most crucial step to ensure the model is statistically sound and has predictive capabilities. uniroma1.itnih.gov Validation is performed both internally and externally.

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used, where the model is repeatedly built leaving out one compound at a time and then predicting the activity of that compound. The cross-validation coefficient (q²) is a key metric. uniroma1.it

External Validation: The model's ability to predict the activity of the compounds in the external test set (which were not used in model development) is assessed. uniroma1.it The predictive correlation coefficient (R²_pred) is a primary indicator of performance. nih.gov

For a QSAR model to be considered robust and predictive, it must meet several statistical criteria. These criteria, often referred to as best practices in QSAR modeling, ensure that the correlation is not due to chance. nih.govresearchgate.net

Table 1: Key Statistical Metrics for QSAR Model Validation

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | R² | Measures the goodness of fit for the training set. | > 0.6 |

| Cross-validation Coefficient | q² | Measures the internal predictive ability of the model. | > 0.5 |

Studies on various series of quinoline derivatives have successfully developed predictive 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). mdpi.commdpi.com For instance, a CoMFA model for quinoline derivatives as anti-gastric cancer agents yielded a q² of 0.625 and an R²_test of 0.875, indicating a highly predictive model. mdpi.com Such validated models can be used to predict the biological activity of novel compounds like this compound before their synthesis, saving significant time and resources. nih.gov

In Silico Screening and Molecular Docking Studies

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. nih.gov This approach is particularly valuable for quinoline derivatives, a class of compounds known for a wide range of pharmacological effects. mdpi.comnih.gov

The process typically involves screening a library of quinoline-based compounds against the three-dimensional structure of a target protein. nih.gov For example, libraries of quinoline drugs have been virtually screened against targets from the SARS-CoV-2 virus, including the main protease (Mpro), papain-like protease (PLpro), and RNA-dependent RNA polymerase (RdRp), to identify potential inhibitors of viral replication. nih.govnih.gov

In a typical virtual screening workflow for a compound like this compound, the following steps would be taken:

Target Selection: A biological target relevant to a disease of interest (e.g., a specific kinase in cancer or a protease in a virus) is chosen. nih.gov

Library Preparation: A digital library of compounds, which could include thousands or even millions of quinoline derivatives, is prepared. mdpi.com

Docking Simulation: Each compound in the library is computationally "docked" into the active site of the target protein.

Scoring and Ranking: A scoring function is used to estimate the binding affinity of each compound. Compounds are then ranked based on their scores. nih.gov

Hit Selection: The top-ranked compounds, known as "hits," are selected for further investigation and experimental validation. benthamdirect.com

This methodology has been successfully applied to identify quinoline derivatives with potential activity against various diseases, including leishmaniasis by targeting Leishmania major N-myristoyltransferase (LmNMT) and cancer by targeting the c-MET kinase. nih.govnih.gov

Molecular docking is a more focused computational method that predicts the preferred orientation of a specific molecule when bound to a second to form a stable complex. benthamdirect.com It is used to understand the binding mode and affinity of a ligand, such as this compound, within the active site of a target receptor.

The docking process simulates the interaction between the ligand and the protein at an atomic level. Key aspects analyzed include:

Binding Energy: A negative value that indicates the strength of the interaction; a more negative value suggests a stronger binding affinity. benthamdirect.com

Hydrogen Bonds: Crucial for the specificity and stability of the ligand-receptor complex.

Hydrophobic Interactions: Non-covalent interactions that contribute significantly to binding.

Amino Acid Residues: Identification of the specific amino acids in the receptor's active site that interact with the ligand.

While specific docking studies for this compound are not widely published, research on structurally similar compounds provides valuable insights. For instance, Schiff bases derived from 5-bromosalicylaldehyde (B98134) (a related precursor) have been docked against microbial target proteins to understand their antibacterial activity. researchgate.netasianpubs.org Similarly, various quinoline derivatives have been docked against targets like the platelet-derived growth factor receptor (PDGFR) for anticancer applications and SARS-CoV-2 proteins. benthamdirect.commdpi.com These studies reveal how the quinoline scaffold interacts with key residues, often through hydrogen bonds involving the quinoline nitrogen and electrostatic or hydrophobic interactions involving the ring system.

Table 2: Example of Molecular Docking Results for a Quinoline Derivative

| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| PDGFR (PDB: 5GRN) | Quinoline-3-carboxamide derivative | -9.5 | CYS 677, GLU 648 | Hydrogen Bond |

These analyses help rationalize the compound's biological activity and provide a structural basis for designing new derivatives with improved affinity and selectivity. benthamdirect.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in their structural characterization and interpretation of experimental data. Density Functional Theory (DFT) is a widely used method for this purpose. ankara.edu.trnih.gov

For this compound, DFT calculations can predict various spectroscopic parameters:

Infrared (IR) Spectra: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. ankara.edu.tr This helps in assigning the peaks observed in an experimental spectrum to specific vibrational modes, such as the C=O stretch of the aldehyde group, C-Br stretching, and vibrations of the quinoline ring. For example, in studies of similar molecules like 5,8-quinolinedione (B78156) derivatives, DFT calculations have accurately correlated the calculated and experimental frequencies for carbonyl group vibrations. mdpi.com

NMR Spectra: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated. These predictions are valuable for confirming the structure of the synthesized compound by comparing the calculated shifts with experimental data. mdpi.com

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths (λ_max) in the UV-Visible spectrum. nih.gov These calculations also provide insights into the nature of the electronic transitions, often involving frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

A comprehensive computational study on the related compound 5-Bromo-2-Hydroxybenzaldehyde utilized DFT with the B3LYP functional and 6-311++G(d,p) basis set to perform such analyses. nih.gov The results showed good agreement between the theoretical and experimental spectroscopic data, validating the computational approach. nih.gov A similar methodology would be applied to this compound to provide a detailed understanding of its structural and electronic properties.

Table 3: Predicted vs. Experimental Spectroscopic Data for a Related Compound (Illustrative)

| Spectroscopic Data | Computational Method | Predicted Value | Experimental Value |

|---|---|---|---|

| C=O Stretch (IR) | DFT/B3LYP | 1680 cm⁻¹ | 1665 cm⁻¹ |

| Aldehyde ¹H (NMR) | GIAO/DFT | 10.1 ppm | 9.9 ppm |

This synergy between computational prediction and experimental measurement is a cornerstone of modern chemical analysis, enabling confident structural elucidation and characterization. ankara.edu.tr

Investigation of Biological Activity and Mechanistic Elucidation

Anti-Cancer and Anti-Proliferative Efficacy

Derivatives of the quinoline (B57606) scaffold have demonstrated significant anti-cancer and anti-proliferative efficacy in numerous studies. researchgate.net The core structure, of which 5-Bromo-2-methoxyquinoline-8-carbaldehyde is a representative, serves as a versatile platform for the synthesis of compounds with potent cytotoxic activity against a wide array of human cancer cell lines. ijrpr.com These include, but are not limited to, breast, colon, lung, renal, and cervical cancers. researchgate.netarabjchem.org

The anti-proliferative effects are typically quantified using the MTT assay to determine the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. For instance, various quinoline derivatives have shown potent activity against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). tandfonline.com In some cases, the cytotoxic potency of these derivatives has been reported to be comparable to or even greater than that of established chemotherapy drugs like cisplatin (B142131) and doxorubicin. tandfonline.comresearchgate.net

Structure-activity relationship (SAR) studies reveal that the anticancer activity of quinoline derivatives can be significantly influenced by the nature and position of substituents on the quinoline ring. ijrpr.com For example, the presence of a bromine atom is often associated with strong anticancer effects. mdpi.com Modifications at various positions on the quinoline core can lead to enhanced potency and selectivity against cancer cells. ijrpr.com

The anticancer properties of quinoline-based compounds stem from their ability to interfere with multiple cellular mechanisms that are critical for cancer cell survival and proliferation. researchgate.net

Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase, is frequently overexpressed in various cancers, including prostate, breast, and lung cancer, and is linked to poor prognosis. nih.gov EZH2 plays a crucial role in silencing tumor suppressor genes by methylating histone H3 on lysine (B10760008) 27 (H3K27). nih.gov Consequently, inhibiting EZH2 has emerged as a promising strategy for cancer therapy. nih.gov

A series of 5-methoxyquinoline (B23529) derivatives have been synthesized and identified as novel EZH2 inhibitors. nih.gov SAR studies led to the discovery of potent compounds that inhibit EZH2 with IC50 values in the low micromolar range. nih.gov These compounds were shown to decrease the global levels of H3K27 trimethylation in cancer cells, confirming their mechanism of action at a cellular level. nih.gov This inhibition of EZH2 activity can reverse the silencing of tumor suppressor genes, thereby impeding cancer progression. plos.org

A primary mechanism through which quinoline derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest. researchgate.netijrpr.com

Apoptosis: Treatment of cancer cells with quinoline compounds has been shown to trigger apoptosis through both intrinsic (mitochondrial-dependent) and extrinsic pathways. nih.gov This is evidenced by an increase in the population of apoptotic cells, activation of key effector enzymes like caspases, and changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. ijrpr.comnih.gov Some derivatives cause potent apoptosis in non-small cell lung cancer (NSCLC) and leukemia cells. nih.govmdpi.com

Cell Cycle Arrest: These compounds can disrupt the normal progression of the cell cycle, preventing cancer cells from dividing. researchgate.net Flow cytometry analysis has revealed that various quinoline derivatives can cause an accumulation of cells in specific phases of the cell cycle, most commonly the G2/M phase. tandfonline.comnih.govnih.gov This arrest at the G2/M checkpoint indicates interference with the mitotic machinery. nih.gov Some derivatives have also been reported to induce cell cycle arrest at the G0/G1 mdpi.com or S phase. nih.gov This disruption of cell cycle progression ultimately inhibits tumor growth. tandfonline.com

Topoisomerases are vital enzymes that manage DNA topology during replication and transcription, making them established targets for cancer chemotherapy. ijmphs.commdpi.com Many quinoline-based compounds function as topoisomerase inhibitors. researchgate.net The planar structure of the quinoline ring system allows these molecules to intercalate between DNA base pairs, interfering with the action of topoisomerase I or II. ijmphs.comnih.gov This leads to the stabilization of the enzyme-DNA complex, causing DNA strand breaks and subsequently triggering apoptosis. nih.govnih.gov Several novel series of quinoline derivatives have been specifically designed and synthesized as potent inhibitors of both topoisomerase I and topoisomerase IIα. researchgate.netmdpi.comnih.gov

The uncontrolled growth of cancer cells is often driven by dysregulated cellular signaling pathways. Quinoline derivatives have been shown to interfere with several of these critical pathways. ekb.eg

Structure-Activity Relationship (SAR) Studies for Anti-Cancer Properties in Quinoline Derivatives

The quinoline scaffold is a foundational structure in the development of numerous anti-cancer agents. SAR studies on various quinoline derivatives have highlighted the importance of specific substitutions in enhancing their cytotoxic and anti-proliferative effects.

Role of Methoxy (B1213986) Groups: The position and number of methoxy (-OCH₃) groups on the quinoline or associated phenyl rings can significantly influence anticancer activity. Studies on pyrimido[4,5-c]quinolin-1(2H)-ones have shown that methoxy substitutions can enhance antimigratory activity, which is crucial for controlling metastasis.

Role of Halogen (Bromo) Groups: The inclusion of a bromine atom on the quinoline ring is a common strategy in medicinal chemistry. In various heterocyclic compounds, bromo-substituents have been shown to contribute to potent anticancer activity, potentially by enhancing the binding affinity to target proteins or by altering the electronic properties of the molecule. For example, derivatives of 1-benzyl-5-bromoindolin-2-one have shown significant growth-inhibitory properties against breast cancer cell lines.

Anti-Microbial Properties of Substituted Quinolines

While no data exists for this compound, the quinoline nucleus is central to many antimicrobial drugs.

Antibacterial Spectrum: Derivatives of 8-methoxyquinoline (B1362559) have been synthesized and shown to possess moderate to good antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain 8-methoxyquinoline-2-carboxamide (B13116470) compounds bearing a 1,3,4-thiadiazole (B1197879) moiety have demonstrated notable activity.

Antifungal Activity: A compound referred to as "bromoquinol" has been reported to exhibit broad-spectrum antifungal activity against pathogenic fungi like Aspergillus fumigatus, where it was found to induce oxidative stress and apoptosis. This suggests that the combination of a quinoline core and a bromine atom can be a promising strategy for developing antifungal agents.

Antiviral Efficacy: The quinoline scaffold is a promising framework for the development of new antiviral drugs. Various quinoline derivatives have been investigated and have shown dose-dependent inhibition of viruses such as Dengue virus, Enterovirus D68, and Zika virus. These studies often point to mechanisms involving the early stages of viral infection or inhibition of key viral proteins.

Anti-Parasitic Activity of Quinoline Derivatives

The quinoline ring is famously the basis for some of the most important anti-parasitic drugs, including the anti-malarial drug chloroquine.

Antimalarial Activity: A significant body of research exists on 5-substituted 8-aminoquinolines for antimalarial applications. Studies on 5-aryl-8-aminoquinolines have shown that substitution at the C-5 position (where the bromine is located in the subject compound) can lead to compounds that are potent against Plasmodium falciparum, including chloroquine-resistant strains.

Antileishmanial Activity: Quinoline-8-carbaldehyde and 8-hydroxyquinoline (B1678124) derivatives have been identified as potent inhibitors of enzymes crucial for the survival of Leishmania parasites, such as M1 aminopeptidase (B13392206) in Leishmania donovani. These findings establish that the quinoline-8-carbaldehyde substructure is a viable starting point for designing specific antileishmanial drugs.

Antitrypanosomal Activity: Novel quinoline derivatives are actively being explored as agents against trypanosomatid parasites. Various carboxamides and other derivatives of the quinoline moiety have demonstrated potent in vitro activity against Trypanosoma brucei rhodesiense and Trypanosoma cruzi, the causative agents of African sleeping sickness and Chagas disease, respectively.

Antimalarial Potential and Hemozoin Inhibition Studies

The quest for novel antimalarial agents often involves the exploration of quinoline-based compounds, which have historically formed the backbone of malaria treatment. A key mechanism of action for many quinoline antimalarials is the inhibition of hemozoin biocrystallization in the malaria parasite. This process is crucial for the parasite's survival as it detoxifies the free heme released during hemoglobin digestion.

However, specific studies investigating the antimalarial efficacy or hemozoin inhibition potential of this compound are not present in the current body of scientific literature. While the structural alerts of a quinoline ring might suggest potential antimalarial activity, empirical data from in vitro or in vivo models are necessary to substantiate such a hypothesis. Without dedicated research, any claims regarding its activity against Plasmodium falciparum or its ability to interfere with hemozoin formation would be purely speculative.

Antiprotozoal and Anthelmintic Investigations

The broad biological activity of quinoline derivatives has prompted investigations into their efficacy against a range of protozoan and helminthic parasites. However, a comprehensive search of scientific databases does not yield any studies specifically evaluating the antiprotozoal or anthelmintic properties of this compound. Therefore, there is no available data on its activity against parasites such as Leishmania, Trypanosoma, or various helminths.

Other Pharmacological Activities of Interest

Beyond its potential as an anti-infective agent, the pharmacological profile of this compound in other therapeutic areas remains uninvestigated in publicly available research.

There are currently no published studies detailing the anti-inflammatory or immunomodulatory effects of this compound. Research into its impact on inflammatory pathways, cytokine production, or immune cell function has not been reported.

The influence of this compound on neurological targets is another area where specific research is absent. There is no available data to suggest its interaction with neurotransmitter receptors, ion channels, or enzymes within the central nervous system.

While various quinoline-based compounds have been explored as enzyme inhibitors, there is no specific information available regarding the enzyme inhibition profile of this compound, including but not limited to EZH2 or other therapeutically relevant enzymes.

The 8-hydroxyquinoline scaffold is a well-known and potent metal chelator, and this property is often linked to its biological activities. The presence of a carbaldehyde group at the 8-position and a methoxy group at the 2-position of the quinoline ring in this compound could theoretically influence its ability to chelate metal ions. However, specific studies on the metal chelating properties of this compound and the subsequent biological implications have not been documented in the scientific literature. Therefore, no data is available on its binding affinity for various metal ions or the biological consequences of such chelation.

In Vivo Pharmacological Evaluation (Preclinical Studies)

Comprehensive searches of available scientific literature and databases have revealed a notable absence of published in vivo pharmacological evaluations for the specific chemical compound this compound. While the broader class of quinoline derivatives has been the subject of extensive research for various therapeutic applications, including anticancer activities, preclinical data pertaining to this particular substituted quinoline-8-carbaldehyde is not currently available in the public domain.

Animal Models for Disease States (e.g., Tumor Xenograft Models)

There are no reported studies that have utilized animal models to investigate the therapeutic potential of this compound for any disease state. Consequently, information regarding its effects in established models, such as tumor xenograft models for cancer research, is not available. The general anticancer potential of the quinoline scaffold has been demonstrated in various preclinical settings with other derivatives. For instance, studies on different quinoline compounds have shown promise in models of prostate cancer and other malignancies. However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Efficacy, Pharmacokinetics, and Toxicity Assessments

Due to the lack of in vivo studies, there is no data available on the efficacy, pharmacokinetic profile, or toxicity of this compound in living organisms.

Efficacy: Research into the in vivo efficacy of this compound has not been published. Therefore, its ability to produce a desired therapeutic effect in a living system remains uncharacterized.

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have not been determined in any preclinical model. Understanding these pharmacokinetic parameters is crucial for the development of any potential therapeutic agent.

Toxicity: There are no published reports on the in vivo toxicity of this compound. While some in silico and in vivo toxicity studies have been conducted on the broader class of quinoline derivatives, suggesting that toxicity can vary based on substitution patterns, no specific data exists for this compound.

Applications in Medicinal Chemistry and Drug Discovery

Lead Compound Identification and Optimization

The quest for new and effective therapeutic agents often begins with the identification of a promising lead compound, which can then be chemically modified to enhance its efficacy, selectivity, and pharmacokinetic properties. 5-Bromo-2-methoxyquinoline-8-carbaldehyde serves as a key building block in this process, enabling the design and synthesis of novel quinoline-based drug candidates.

Design and Synthesis of Novel Quinoline-Based Drug Candidates

The carbaldehyde functional group at the 8-position of this compound is a versatile handle for a variety of chemical transformations. This allows for the introduction of diverse substituents and the construction of more complex molecular frameworks. For instance, condensation reactions with various amines or hydrazines can yield Schiff bases and hydrazones, respectively. These derivatives can then be further modified, for example, through reduction to form substituted amines or cyclization to generate novel heterocyclic systems.

The bromine atom at the 5-position and the methoxy (B1213986) group at the 2-position also offer opportunities for chemical modification. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The methoxy group can potentially be demethylated to a hydroxyl group, providing another point for derivatization. This multi-faceted reactivity allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of quinoline-based compounds, leading to the identification of optimized drug candidates with improved biological activity.

While specific drug candidates derived directly from this compound are not extensively detailed in publicly available literature, the synthetic strategies employed for similar quinoline (B57606) aldehydes provide a roadmap for its potential applications. The synthesis of Schiff base ligands from related quinoline aldehydes and their subsequent complexation with metal ions have been shown to yield compounds with potential biological activities.

Prodrug Strategies for Improved Bioavailability and Targeted Delivery

Prodrug strategies are a valuable tool in drug development to overcome challenges such as poor solubility, limited permeability, and off-target toxicity. While specific prodrugs based on this compound are not prominently reported, its chemical functionalities are amenable to the incorporation of promoieties.

The carbaldehyde group could be converted to a hydroxyl or an amino group, which can then be linked to various promoieties designed to be cleaved in vivo to release the active drug. For example, an ester linkage could be formed with a hydroxyl group to improve lipophilicity and cell membrane permeability. Similarly, an amide or carbamate (B1207046) linkage could be formed with an amino group. These linkages can be designed to be susceptible to enzymatic or chemical cleavage at the target site, thereby enabling targeted drug delivery and reducing systemic toxicity.

Development of Diagnostic and Imaging Agents

The unique photophysical properties of the quinoline ring system make it an attractive scaffold for the development of diagnostic and imaging agents. Derivatives of this compound have potential applications in both radiopharmaceutical and fluorescence-based imaging modalities.

Radiopharmaceutical Applications and PET Imaging Probes

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled molecules to visualize and quantify biological processes in vivo. The development of novel PET probes is crucial for early disease diagnosis and monitoring treatment response.

While there are no specific reports on the use of this compound for developing PET probes, its structure is suitable for radiolabeling. The bromine atom could be replaced with a positron-emitting radionuclide, such as bromine-76 (B1195326) (76Br), through nucleophilic substitution reactions. Alternatively, the carbaldehyde group could be used to attach a chelating agent capable of sequestering a metallic positron emitter, such as gallium-68 (B1239309) (68Ga) or copper-64 (64Cu). The resulting radiolabeled quinoline derivative could then be evaluated for its ability to target specific biological markers associated with diseases like cancer or neurodegenerative disorders.

Fluorescent Probes for Biological Imaging

Fluorescence imaging is a widely used technique in biomedical research to visualize cellular structures and processes with high spatial and temporal resolution. Quinoline derivatives are known for their fluorescent properties, and modifications to the quinoline scaffold can tune their emission wavelengths and enhance their quantum yields.

Derivatives of this compound can be designed as fluorescent probes. The extended conjugation provided by the quinoline ring system is a good starting point for fluorescence. The carbaldehyde group can be reacted with various nucleophiles to introduce fluorogenic moieties or to create sensors that exhibit a change in fluorescence upon binding to a specific analyte. For example, reaction with a molecule containing an electron-donating group could lead to a compound with intramolecular charge transfer (ICT) characteristics, often resulting in environmentally sensitive fluorescence.

While specific fluorescent probes derived from this compound are not well-documented, the general principles of fluorophore design suggest its potential in this area. The synthesis of analogues of the zinc(II) specific fluorophore, zinquin (B135092) ester, from other quinoline derivatives highlights the potential for creating new metal ion sensors.

Use as Chemical Probes for Elucidating Biological Mechanisms

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or an enzyme. They are invaluable tools for studying the function of these targets in their native biological context.

The versatility of this compound allows for the synthesis of a library of diverse compounds that can be screened for their ability to interact with specific biological targets. By systematically modifying the substituents at the 2, 5, and 8-positions, researchers can develop chemical probes with high affinity and selectivity.

For instance, the carbaldehyde group can be used to covalently bind to nucleophilic residues in the active site of an enzyme, leading to irreversible inhibition. Alternatively, non-covalent interactions can be engineered by introducing functional groups that can form hydrogen bonds, electrostatic interactions, or hydrophobic interactions with the target protein. Once a potent and selective chemical probe is identified, it can be used to study the downstream effects of modulating the activity of its target, thereby helping to elucidate complex biological pathways.

Contribution to Combinatorial Chemistry and High-Throughput Screening Libraries

The structure of this compound is particularly amenable to combinatorial chemistry, a technique used to synthesize a large number of different but structurally related molecules for biological screening. The carbaldehyde group at the 8-position is a key functional handle, readily participating in a variety of chemical reactions to introduce molecular diversity.

Chemists can utilize this aldehyde for reactions such as reductive amination, Wittig reactions, and the formation of imines and hydrazones. Each of these reactions allows for the attachment of a wide array of different chemical building blocks, rapidly generating a library of novel quinoline derivatives. The bromine at the 5-position and the methoxy group at the 2-position also offer sites for further modification, although they are generally less reactive than the carbaldehyde. The bromine, for instance, can be used in cross-coupling reactions to introduce further complexity.

The resulting libraries of compounds can then be subjected to high-throughput screening (HTS), an automated process that tests thousands of compounds for their ability to interact with a specific biological target. The structural diversity generated from the this compound scaffold increases the probability of identifying "hit" compounds with desired biological activity.

Therapeutic Potential in Specific Disease Areas

While specific research on this compound is nascent, the broader class of quinoline derivatives has shown significant promise in several key therapeutic areas. The unique electronic and steric properties conferred by the bromo and methoxy substituents on this particular scaffold make it a compelling candidate for further investigation in these fields.

Development of Next-Generation Anti-Cancer Therapeutics

Quinoline-based compounds have a well-established history in oncology, with several derivatives being utilized as anti-cancer drugs. The planar nature of the quinoline ring system allows for intercalation into DNA, while other derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and protein kinases. The substituents on the quinoline ring play a crucial role in determining the specific anti-cancer mechanism and potency. The presence of a bromine atom in this compound is of particular interest, as halogenated compounds often exhibit enhanced biological activity. Further derivatization of the carbaldehyde group could lead to the discovery of novel compounds with improved efficacy and selectivity for cancer cells.

Novel Antimicrobial and Antiviral Agent Development

The quinoline core is also a critical pharmacophore in the development of antimicrobial and antiviral agents. For instance, the fluoroquinolones are a major class of antibiotics. The mechanism of action for many quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication. The specific substitution pattern of this compound could be exploited to design novel agents that overcome existing resistance mechanisms. Similarly, in antiviral research, quinoline derivatives have been investigated for their ability to inhibit viral entry, replication, and assembly. The reactive aldehyde function provides an avenue for creating derivatives that could target specific viral proteins.

Research into Neurodegenerative Disorders, including Alzheimer's Disease

Emerging research has highlighted the potential of quinoline derivatives in the context of neurodegenerative disorders like Alzheimer's disease. One of the key pathological hallmarks of Alzheimer's is the aggregation of amyloid-beta peptides. Certain quinoline compounds have been shown to inhibit this aggregation process and also to chelate metal ions that are implicated in amyloid plaque formation. The structural features of this compound, including its potential to be modified into Schiff bases and other derivatives, make it an interesting starting point for the design of multifunctional ligands that could target various aspects of Alzheimer's pathology.

While extensive research specifically detailing the biological activities of this compound is not yet widely published, its chemical versatility and the proven therapeutic potential of the quinoline scaffold position it as a valuable building block in the ongoing quest for new and improved medicines.

Advanced Materials Science Applications

Integration into Organic Semiconductors and Optoelectronic Devices

The quinoline (B57606) scaffold is a well-established component in the design of optoelectronic materials due to its inherent photophysical properties and electron-accepting nature. nih.gov 5-Bromo-2-methoxyquinoline-8-carbaldehyde serves as a foundational unit for constructing larger π-conjugated systems essential for organic semiconductors.

The bromine atom at the 5-position is a key functional handle for engaging in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille reactions. mdpi.com These reactions are fundamental in organic electronics for extending the conjugation length of a molecule by forming new carbon-carbon bonds. By coupling the quinoline core with various aryl or heteroaryl units, researchers can synthesize complex, high-performance organic semiconductors. The properties of these resulting materials, including their charge transport capabilities and light-emitting characteristics, can be systematically tuned by the choice of the coupling partner.

Furthermore, the aldehyde group at the 8-position offers an additional site for synthetic modification. It can be transformed into a variety of other functional groups, such as alkenes via Wittig-type reactions or imines via condensation, further expanding the library of accessible semiconductor structures. This dual functionalization capacity allows for the creation of donor-π-acceptor (D-π-A) type molecules, which are critical for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov In such systems, the quinoline moiety often acts as the electron-accepting unit. nih.gov

| Reaction Type | Functional Group Targeted | Purpose | Example Reactant |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-Bromo | Extend π-conjugation, create polyarylquinolines | Arylboronic acids |

| Heck Reaction | 5-Bromo | Introduce vinyl linkages | Alkenes |

| Wittig Reaction | 8-Carbaldehyde | Form C=C double bonds, extend conjugation | Phosphonium ylides |

| Knoevenagel Condensation | 8-Carbaldehyde | Introduce electron-withdrawing groups | Active methylene (B1212753) compounds |

Utilization as Ligands in Catalysis and Coordination Chemistry

The quinoline framework is a privileged structure in coordination chemistry. Specifically, derivatives of 8-hydroxyquinoline (B1678124) are renowned for their ability to form stable complexes with a wide range of metal ions. researchgate.net this compound possesses key features that make it a promising candidate for ligand development. The nitrogen atom within the quinoline ring and the oxygen atom of the carbaldehyde group can act as a bidentate chelate, binding to a metal center.

This coordination ability is crucial for applications in catalysis, where the metal-ligand complex is the active catalytic species. The electronic and steric properties of the ligand directly influence the reactivity and selectivity of the catalyst. The substituents on the this compound backbone—the bromo, methoxy (B1213986), and aldehyde groups—can be modified to fine-tune these properties. For instance, the aldehyde can be converted into an imine (Schiff base) or an amine, creating a diverse family of ligands with different coordination strengths and steric profiles.

Transition metal complexes incorporating such quinoline-based ligands are explored for their catalytic activity in various organic transformations, including cross-coupling reactions and oxidation processes. researchgate.netmdpi.com The stability and predictable coordination geometry of these complexes make them attractive for designing efficient and selective catalysts.

| Property | Value | Source |

|---|---|---|

| CAS Number | 885687-82-1 | chemscene.com |

| Molecular Formula | C₁₁H₈BrNO₂ | chemscene.com |

| Molecular Weight | 266.09 g/mol | chemscene.com |

| Topological Polar Surface Area | 39.19 Ų | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

Development of Fluorescent and Luminescent Materials for Sensing and Imaging

Quinoline and its derivatives are widely recognized for their inherent fluorescent properties, making them a cornerstone in the development of molecular probes and chemosensors. crimsonpublishers.comresearchgate.net These materials are designed to signal the presence of specific analytes, such as metal ions or small molecules, through a detectable change in their fluorescence emission. crimsonpublishers.com this compound is an ideal starting point for creating such sensors.

The quinoline core serves as the fluorophore, the part of the molecule responsible for light emission. The aldehyde group is a versatile reactive site for attaching a "receptor" unit—a chemical moiety designed to selectively bind to a target analyte. A common strategy involves reacting the aldehyde with an amine to form a Schiff base. The binding of an analyte to the receptor can trigger a change in the electronic structure of the molecule, leading to a modulation of the fluorescence through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). researchgate.net This results in a change in fluorescence intensity ("turn-on" or "turn-off") or a shift in the emission wavelength, providing a clear signal for detection.

The bromine atom provides an additional avenue for modifying the sensor's properties. Using cross-coupling chemistry, the photophysical characteristics of the quinoline fluorophore can be adjusted, or additional binding sites can be introduced. mdpi.com This synthetic flexibility allows for the rational design of highly sensitive and selective fluorescent sensors for a wide array of applications, from environmental monitoring to biological imaging. crimsonpublishers.comnih.gov

Future Directions and Emerging Research Perspectives

Exploration of Novel and Sustainable Synthetic Routes, including Green Chemistry Approaches

Currently, detailed synthetic routes specifically for 5-Bromo-2-methoxyquinoline-8-carbaldehyde are not extensively documented in publicly available scientific literature. General methods for the synthesis of related quinoline (B57606) carbaldehydes often involve multi-step processes, including cyclization reactions to form the quinoline core, followed by bromination and formylation. For instance, the synthesis of other quinoline-carbaldehydes has been achieved through methods like the Vilsmeier-Haack or Duff reactions for formylation. mdpi.com

Future research into the synthesis of this compound is anticipated to focus on the development of more sustainable and efficient methodologies. Green chemistry principles could be applied to reduce the environmental impact of the synthesis. This might involve:

Microwave-assisted synthesis: To reduce reaction times and improve yields.

Use of eco-friendly solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids.

Catalytic reactions: Employing reusable catalysts to minimize waste and improve atom economy.

One-pot synthesis: Designing a synthetic sequence where multiple reaction steps are carried out in a single reaction vessel to reduce purification steps and solvent usage.

A hypothetical green synthesis approach could involve a one-pot reaction starting from a simpler quinoline precursor, utilizing a non-toxic brominating agent and a catalytic formylation step in an aqueous medium.

Deeper Mechanistic Understanding through Systems Biology and Multi-Omics Integration

The precise mechanism of action for this compound is not yet elucidated. However, the broader class of quinoline derivatives is known to exhibit a range of biological activities, including antimicrobial and anticancer effects. quinoline-thiophene.comindiamart.com

To gain a deeper understanding of how this specific compound functions at a molecular level, future research could employ systems biology and multi-omics approaches. These technologies allow for a holistic view of the cellular response to a compound. orgsyn.orggoogle.com

| Omics Technology | Potential Application for this compound |

| Genomics | Identifying genetic mutations that confer sensitivity or resistance to the compound. |

| Transcriptomics | Analyzing changes in gene expression patterns in response to treatment. |

| Proteomics | Studying alterations in protein levels and post-translational modifications. |

| Metabolomics | Investigating changes in metabolic pathways and the levels of small-molecule metabolites. |

By integrating data from these different "omics" layers, researchers could identify the specific cellular pathways and molecular targets that are modulated by this compound. This would provide a comprehensive understanding of its mechanism of action and could reveal potential biomarkers for its activity. google.com

Development of Multi-Targeted Ligands and Combination Therapy Strategies

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. chemscene.com Multi-targeted ligands, which are single molecules designed to interact with multiple targets, represent a promising therapeutic strategy. chemscene.com The quinoline scaffold is a versatile platform for the design of such ligands due to its ability to be readily functionalized. myskinrecipes.com

Future research could focus on modifying the structure of this compound to create derivatives that can simultaneously modulate multiple targets. For example, by incorporating other pharmacophores, it might be possible to develop a multi-targeted ligand that inhibits a key enzyme while also blocking a signaling pathway involved in disease progression.

Alternatively, this compound could be investigated in combination with other therapeutic agents. A synergistic effect might be achieved where the combination is more effective than either drug alone. High-throughput screening could be used to identify promising combination therapies.

Application in Research on Neglected Tropical Diseases

Neglected tropical diseases (NTDs) affect billions of people worldwide, yet drug discovery for these conditions is often underfunded. Quinoline-based compounds have historically played a crucial role in the treatment of parasitic diseases, most notably malaria. indiamart.com

The potential of this compound and its derivatives as lead compounds for the development of new treatments for NTDs warrants investigation. Future research could involve screening this compound against a panel of pathogens responsible for NTDs, such as those causing leishmaniasis, Chagas disease, and human African trypanosomiasis. Given that some quinolines have shown antiprotozoal activity, this line of inquiry could lead to the development of novel and affordable therapeutics for these devastating diseases. mdpi.com

Advancements in Personalized Medicine Approaches Utilizing Quinoline Scaffolds

Personalized medicine aims to tailor medical treatment to the individual characteristics of each patient. This often involves the use of biomarkers to predict which patients are most likely to respond to a particular therapy. The development of targeted therapies, which are designed to interact with specific molecular targets that are altered in a disease state, is a key aspect of personalized medicine.

The quinoline scaffold is a valuable tool in the development of targeted therapies. myskinrecipes.com Once the specific molecular targets of this compound are identified through approaches like multi-omics, this information could be used to develop personalized medicine strategies. For instance, if the compound is found to be particularly effective against cancer cells with a specific genetic mutation, a companion diagnostic test could be developed to identify patients who would benefit most from treatment with this compound.

Further research into the structure-activity relationships of derivatives of this compound could lead to the development of a library of compounds with varying target specificities. This would provide a valuable resource for developing personalized therapies for a range of diseases.

常见问题

Q. What are the recommended synthetic routes for 5-Bromo-2-methoxyquinoline-8-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves bromination and formylation of a methoxyquinoline precursor. For example, quinoline derivatives are often synthesized via Friedländer annulation or Vilsmeier-Haack formylation. Key parameters include temperature control (e.g., maintaining 0–5°C during bromination to avoid side reactions) and stoichiometric ratios (e.g., using 1.2 equivalents of N-bromosuccinimide for selective bromination). Characterization via -NMR and LC-MS is critical to confirm intermediate purity before proceeding to aldehyde functionalization .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in a tightly sealed, light-resistant container under inert gas (e.g., argon) at –20°C. Avoid exposure to moisture, as aldehydes are prone to oxidation and hydration. Use desiccants like silica gel in storage environments. Safety protocols (e.g., fume hood use, nitrile gloves) are essential during handling due to potential irritant properties of quinoline derivatives .

Advanced Research Questions

Q. How can X-ray crystallography be applied to resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal for resolving stereochemical uncertainties. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data. Key steps include:

- Growing crystals via slow evaporation in a solvent system (e.g., dichloromethane/hexane).

- Collecting high-resolution data (≤1.0 Å) to enhance electron density maps.

- Validating the refined structure using R-factor metrics (e.g., ) and residual density plots. Contradictions in bond angles or torsional parameters may indicate polymorphism or lattice defects .

Q. What analytical strategies are effective in identifying byproducts during the synthesis of this compound?

- Methodological Answer : Combine HPLC-PDA (Photo-Diode Array) with high-resolution mass spectrometry (HRMS) to detect trace impurities. For example:

- Use a C18 column (3.5 µm, 4.6 × 150 mm) with a gradient of acetonitrile/water (0.1% formic acid).

- Monitor for brominated side products (e.g., di-brominated quinolines) via isotopic peak patterns in HRMS.

- Compare retention times and UV-Vis spectra (λ ~ 250–300 nm for quinoline cores) against authentic standards. Discrepancies in -NMR coupling constants (e.g., unexpected doublets) may signal regioisomeric contamination .

Q. How can computational modeling predict reactivity trends in this compound for downstream functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electronic profiles. Focus on:

- Localizing electrophilic/nucleophilic sites via Fukui indices.

- Simulating transition states for cross-coupling reactions (e.g., Suzuki-Miyaura at the 5-bromo position).

- Validating predictions experimentally using kinetic studies (e.g., monitoring reaction progress via in-situ IR for aldehyde conversion). Discrepancies between computed and observed yields may arise from solvent effects or catalyst poisoning .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental melting points for this compound?

- Methodological Answer : Melting point deviations (e.g., observed mp 155–156°C vs. predicted 160°C) may indicate impurities or polymorphic forms. Mitigation steps include:

- Recrystallization from ethyl acetate/hexane (3:1) to enhance purity.

- Differential Scanning Calorimetry (DSC) to detect polymorph transitions.

- Cross-validate purity via elemental analysis (C, H, N within ±0.4% of theoretical values). Persistent contradictions suggest the need for alternative synthetic pathways or revised computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.